(3-Phenylbenzofuran-2-yl)methanol
CAS No.:
Cat. No.: VC13872396
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12O2 |
|---|---|
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | (3-phenyl-1-benzofuran-2-yl)methanol |
| Standard InChI | InChI=1S/C15H12O2/c16-10-14-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9,16H,10H2 |
| Standard InChI Key | COHPBDFTMQSKIZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(OC3=CC=CC=C32)CO |
Introduction
Chemical Structure and Physicochemical Properties
(3-Phenylbenzofuran-2-yl)methanol (C₁₅H₁₂O₂, molecular weight: 224.25 g/mol) features a planar benzofuran core with substituents influencing electronic distribution and steric interactions. Key structural attributes include:
-
Benzofuran backbone: A fused benzene-furan system providing rigidity and conjugation.
-
Phenyl group at C-3: Enhances aromatic stacking and hydrophobic interactions .
-
Hydroxymethyl group at C-2: Introduces hydrogen-bonding capacity and reactivity for derivatization.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₂O₂ | |
| Molecular Weight | 224.25 g/mol | |
| Solubility | Moderate in polar solvents | |
| Melting Point | 62–64°C (derivatives) | |
| LogP (Predicted) | 3.2 |
X-ray crystallography of related benzofuran derivatives reveals dihedral angles <5° between fused rings, suggesting planarity critical for bioactivity .
Synthesis and Derivatives
Synthetic Routes
-
Chalcone Cyclization:
-
2-Hydroxychalcones undergo acid-catalyzed cyclization to form benzofuran intermediates, followed by hydroxymethylation.
-
Example: Reaction of 3-phenyl-2-hydroxychalcone with HCl/MeOH yields 70–85% benzofuran intermediate.
-
-
Electrochemical Methods:
-
Bromination:
Table 2: Key Synthetic Derivatives
| Derivative | Biological Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Brominated C-5 analog | Anticancer (HL-60) | 0.1 μM | |
| Methoxy-substituted | Antimicrobial (S. aureus) | 50 μg/mL | |
| Propionamide conjugate | Anti-inflammatory | ND |
Biological Activities
Antimicrobial Activity
Antioxidant Properties
Applications in Drug Discovery
(3-Phenylbenzofuran-2-yl)methanol serves as a precursor for:
-
Kinase inhibitors: Structural analogs target PI3K and MAPK pathways .
-
Antimicrobial agents: Hybrid compounds with triazoles enhance potency .
-
Fluorescent probes: Conjugation with fluorophores aids cellular imaging .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume